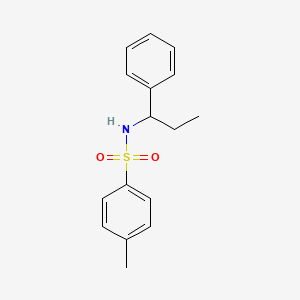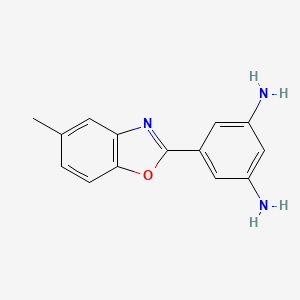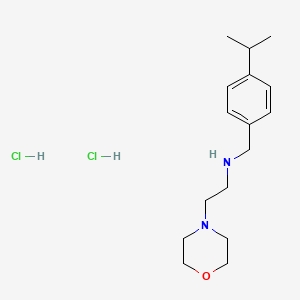![molecular formula C25H26N2O2 B4406651 N-{2-[(2,2-diphenylacetyl)amino]phenyl}pentanamide](/img/structure/B4406651.png)
N-{2-[(2,2-diphenylacetyl)amino]phenyl}pentanamide
説明
N-{2-[(2,2-diphenylacetyl)amino]phenyl}pentanamide, commonly known as DPA, is a synthetic compound that belongs to the family of amides. DPA is widely used in scientific research due to its ability to inhibit the activity of metalloproteinases (MMPs), which are enzymes that play a crucial role in various biological processes, including tissue remodeling, inflammation, and cancer progression.
作用機序
DPA inhibits the activity of N-{2-[(2,2-diphenylacetyl)amino]phenyl}pentanamide by binding to the active site of the enzyme. This compound are zinc-dependent endopeptidases that cleave ECM proteins, such as collagen and elastin. DPA binds to the zinc ion in the active site of the enzyme, preventing it from catalyzing the cleavage of ECM proteins. DPA has been shown to be a competitive inhibitor of this compound, meaning that it competes with the substrate for binding to the active site of the enzyme.
Biochemical and Physiological Effects:
DPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DPA inhibits the migration and invasion of cancer cells by inhibiting the activity of this compound. DPA has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. In vivo studies have shown that DPA reduces the severity of inflammation in animal models of arthritis and colitis.
実験室実験の利点と制限
DPA has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high purity. DPA is also a potent inhibitor of N-{2-[(2,2-diphenylacetyl)amino]phenyl}pentanamide and has been shown to be effective in inhibiting the activity of various this compound. However, DPA also has some limitations. It is a synthetic compound and may not accurately reflect the activity of natural inhibitors of this compound. Additionally, DPA may have off-target effects, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of DPA in scientific research. One potential application is in the development of therapeutics for cancer and inflammatory diseases. N-{2-[(2,2-diphenylacetyl)amino]phenyl}pentanamide play a crucial role in the progression of cancer and inflammation, and inhibitors of this compound, such as DPA, have shown promise in preclinical studies. Another potential application is in the development of biomaterials for tissue engineering. ECM proteins, such as collagen and elastin, play a crucial role in tissue remodeling, and inhibitors of this compound, such as DPA, could be used to control the degradation of ECM proteins in biomaterials. Finally, further studies are needed to better understand the mechanism of action of DPA and its potential off-target effects, which could help to optimize its use in scientific research.
科学的研究の応用
DPA is primarily used in scientific research as an inhibitor of N-{2-[(2,2-diphenylacetyl)amino]phenyl}pentanamide. This compound are a family of zinc-dependent endopeptidases that are involved in the degradation of extracellular matrix (ECM) proteins. This compound play a crucial role in various biological processes, including tissue remodeling, inflammation, and cancer progression. DPA inhibits the activity of this compound by binding to the active site of the enzyme, preventing it from degrading ECM proteins. DPA has been shown to be effective in inhibiting the activity of various this compound, including MMP-2, MMP-9, and MMP-13.
特性
IUPAC Name |
N-[2-[(2,2-diphenylacetyl)amino]phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-2-3-18-23(28)26-21-16-10-11-17-22(21)27-25(29)24(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-17,24H,2-3,18H2,1H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJULUQKVWCZDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4406572.png)
![2-[(5-anilino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N,N-dimethylacetamide](/img/structure/B4406584.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4406587.png)


![2,2-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B4406604.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B4406611.png)

![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4406631.png)
![N-(tetrahydrofuran-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]ethanamine hydrochloride](/img/structure/B4406655.png)

![N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B4406660.png)
![3-[4-(2,6-dimethyl-4-morpholinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B4406664.png)